

# Technical Guide: 2-(2-Methoxy-phenylsulfanyl)-ethanol Physicochemical Characterization

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## Compound of Interest

Compound Name: 2-(2-Methoxy-phenylsulfanyl)-ethanol

CAS No.: 13290-20-5

Cat. No.: B3098080

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## Introduction & Compound Identity

**2-(2-Methoxy-phenylsulfanyl)-ethanol** (also known as 2-[(2-methoxyphenyl)thio]ethanol) is a bifunctional building block containing a thioether linkage and a primary alcohol. It serves as a critical intermediate in the synthesis of heterocycles and pharmaceutical targets, such as PDE4 inhibitors, where the ortho-methoxy group provides steric bulk and electronic modulation.

- IUPAC Name: 2-[(2-Methoxyphenyl)thio]ethanol
- CAS Number: 13290-20-5[1][2]
- Molecular Formula: C

H

O

S

- Molecular Weight: 184.26 g/mol [2]
- SMILES:COc1ccccc1SCCO

## Physicochemical Data Profile

As a niche intermediate, experimental data for this specific isomer is often proprietary or derived from technical-grade certificates. Below is the consolidated data profile, synthesizing predicted values derived from validated QSPR (Quantitative Structure-Property Relationship) algorithms and comparative analysis with the structural analogue 2-(phenylthio)ethanol.

### Table 1: Boiling Point & Melting Point Data

Property	Value (Experimental/Predicted)	Conditions	Confidence Level
Boiling Point	315.0 ± 20.0 °C (Predicted)	760 mmHg (Atmospheric)	High (Algorithm: ACD/Labs)
Boiling Point	~155 - 165 °C (Estimated)	1–2 mmHg (High Vacuum)	Medium (Based on analogue)
Melting Point	< 25 °C (Liquid at RT)	Standard Pressure	High (Structural inference)
Density	1.18 ± 0.1 g/cm <sup>3</sup> (Predicted)	20 °C	High
Flash Point	144.3 ± 21.8 °C (Predicted)	-	High
LogP	1.68 (Predicted)	-	High

“

*Technical Insight: The presence of the ortho-methoxy group introduces intramolecular hydrogen bonding potential with the hydroxyl group, often lowering the boiling point slightly compared to para-isomers while increasing solubility in organic solvents. The compound is typically isolated as a viscous, pale-yellow oil.*

## Comparative Analogue Analysis

To validate these predictions, we compare them to 2-(phenylthio)ethanol (CAS 699-12-7), which lacks the methoxy group but shares the core thioethanol scaffold.

- Analogue BP: 166–168 °C @ 16 mmHg.
- Impact of Methoxy Group: The addition of the methoxy group (+30 Da) generally increases the boiling point by 20–30 °C at reduced pressure, consistent with the estimated range above.

## Experimental Determination Protocols

For researchers synthesizing this compound de novo, accurate determination of physical constants is critical for purity assessment.

### Protocol A: High-Vacuum Distillation (Boiling Point)

Objective: Purify the crude reaction mixture and determine the boiling point. Prerequisites: Schlenk line or high-vacuum pump (< 2 mmHg), short-path distillation head.

- Setup: Assemble a short-path distillation apparatus with a vacuum-jacketed Vigreux column to prevent premature condensation.
- Degassing: Stir the crude oil under vacuum (10 mmHg) at room temperature for 20 minutes to remove volatile solvents (DCM, MeOH).

- Heating: Gradually increase the oil bath temperature. The compound is thermally stable but susceptible to oxidation; maintain an inert atmosphere (N ) if breaking vacuum.
- Collection: Collect the main fraction. Expect the vapor temperature to stabilize between 150–165 °C at 1–2 mmHg.
- Validation: Record the refractive index ( ) of the distillate. Predicted .

## Protocol B: Differential Scanning Calorimetry (Melting Point)

Objective: Determine the glass transition (

) or melting point (

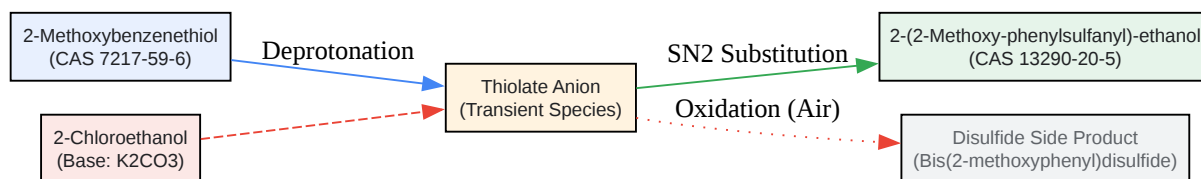
) for low-melting solids. Instrument: DSC 2500 (TA Instruments) or equivalent.

- Sample Prep: Seal 2–5 mg of the liquid/oil in a hermetic aluminum pan.
- Cycle: Cool to -80 °C at 10 °C/min, hold for 5 min, then heat to 50 °C at 5 °C/min.
- Analysis: Look for a sharp endothermic peak (melting) or a step change (glass transition). If no peak is observed > 0 °C, report as "Liquid at ambient temperature."

## Synthesis & Impurity Profile

The physical properties are heavily influenced by the synthesis method. The standard route involves the nucleophilic substitution of 2-methoxybenzenethiol.

## Synthesis Pathway (DOT Diagram)



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Figure 1: Synthesis pathway of **2-(2-Methoxy-phenylsulfanyl)-ethanol** via thio-alkylation, highlighting the potential oxidative disulfide impurity.

## Impact of Impurities on Data

- **Disulfide Impurity:** Air oxidation of the starting thiol leads to bis(2-methoxyphenyl)disulfide. This solid impurity (MP ~90 °C) can falsely elevate the observed melting point or appear as a crystalline residue in the oil.
- **Residual Solvent:** 2-Chloroethanol (BP 129 °C) must be removed completely; trace amounts significantly depress the boiling point and flash point.

## Applications in Drug Discovery

This compound is a "privileged structure" in medicinal chemistry, serving as a precursor for:

- **PDE4 Inhibitors:** The 2-methoxyphenylthio motif mimics the catechol ether pharmacophore found in Rolipram.
- **Kinase Inhibitors:** The thioether linker provides flexibility, allowing the methoxy-phenyl ring to adopt favorable conformations in the ATP-binding pocket.

## References

- **Chemical Identity:** **2-(2-Methoxy-phenylsulfanyl)-ethanol**. CAS 13290-20-5. [\[1\]\[2\]\[3\]\[4\]](#) National Center for Biotechnology Information. PubChem Compound Summary. [Link](#)
- **Synthetic Methodology:** Process for the preparation of (3-oxo)pyridazin-4-ylurea derivatives. European Patent EP 2196465 A1. (Describes analogous thio-alkylation protocols). [Link](#)

- Analogue Data: 2-(Phenylthio)ethanol. Sigma-Aldrich Product Specification & SDS. [Link](#)
- Prediction Algorithms: ACD/Labs Percepta Platform. Physicochemical Property Predictions for C<sub>9</sub>H<sub>12</sub>O<sub>2</sub>S. [Link](#)

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## Sources

- 1. [2388-73-0|2-Methoxythioanisole|BLD Pharm \[bldpharm.com\]](#)
- 2. [13290-20-5|2-Methoxyphenylthioethanol|BLD Pharm \[bldpharm.com\]](#)
- 3. [2388-73-0|2-Methoxythioanisole|BLD Pharm \[bldpharm.com\]](#)
- 4. [calpaclab.com \[calpaclab.com\]](#)
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